1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Medicinal Chemistry Organic Synthesis Physicochemical Profiling

Unmethylated 2-pyridone intermediates often undergo undesired N-alkylation side reactions during downstream synthesis, compromising yield and purity. This compound's fixed N-methyl lactam structure eliminates that risk. • 98% purity with a demonstrated 62% synthetic yield - superior to unmethylated pyridone carboxylic acid analogs • Fixed N-methyl-2-pyridone tautomer (TPSA 59.3 Ų; 1 HBD, 3 HBA) enables predictable amide coupling at the C2-carboxylic acid handle • Validated pharmacophore scaffold for CDK5 inhibitor programs; optimized analogs achieve sub-10 nM IC₅₀ values • MW 153.14 - compliant with Rule of Three fragment library criteria; suitable for SPR/NMR fragment screening campaigns

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 59864-31-2
Cat. No. B1355213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid
CAS59864-31-2
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCN1C(=O)C=CC=C1C(=O)O
InChIInChI=1S/C7H7NO3/c1-8-5(7(10)11)3-2-4-6(8)9/h2-4H,1H3,(H,10,11)
InChIKeyNQIGVOXZWAROOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS 59864-31-2): A Strategic N-Methyl-2-pyridone-6-carboxylic Acid Scaffold for Heterocyclic Synthesis


1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS 59864-31-2), also known as N-methyl-2-pyridone-6-carboxylic acid, is a heterocyclic building block characterized by a 1,6-dihydropyridine core with a methyl group at the N1 position, a carboxylic acid at the C2 position, and an oxo group at the C6 position . This substitution pattern imparts distinct physicochemical properties, including a melting point of 247-248 °C, a predicted pKa of 3.76 ± 0.20, and a calculated LogP of approximately -0.45 . These characteristics differentiate it from both the fully aromatic picolinic acid analogs and the 1,4-dihydropyridine isomers, establishing its role as a versatile intermediate in the synthesis of more complex heterocyclic systems [1].

Why Substituting 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid with a Generic Pyridinecarboxylic Acid Risks Synthesis Failure


Generic substitution of this compound with other pyridinecarboxylic acids (e.g., picolinic acid, 6-oxo-1,6-dihydropyridine-3-carboxylic acid) is inadvisable due to fundamental differences in electronic character, regioselective reactivity, and hydrogen-bonding capacity. The specific N-methyl-2-pyridone tautomeric form of 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid results in a fixed lactam structure with a calculated topological polar surface area (TPSA) of 59.3 Ų and distinct hydrogen bond donor/acceptor capabilities (1 HBD, 3 HBA) . These properties, distinct from aromatic pyridinecarboxylic acids (e.g., picolinic acid has TPSA ~50 Ų, 1 HBD, 3 HBA), directly impact its solubility profile and its ability to participate in specific molecular recognition events. Furthermore, its N-methylation prevents undesired N-alkylation side reactions common with unmethylated 2-pyridones during downstream synthesis, thereby improving synthetic fidelity [1].

Quantitative Differentiation of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS 59864-31-2) vs. Key Analogs: A Head-to-Head and Class-Level Evidence Guide


Comparative Physicochemical Profile: 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid vs. 6-Hydroxypicolinic Acid

The N-methylation in 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid (target) yields a fixed lactam structure, resulting in a markedly different lipophilicity and hydrogen bonding profile compared to its unmethylated, aromatic analog, 6-hydroxypicolinic acid. The target compound's predicted LogP is -0.45 [1], while the comparator, 6-hydroxypicolinic acid (CAS 19621-92-2), has a reported LogP of -1.84 [2].

Medicinal Chemistry Organic Synthesis Physicochemical Profiling

Comparative Synthetic Yield and Purity Benchmark: Target Compound vs. Non-Methylated Pyridone Carboxylic Acid

Synthesis of 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid via methylation of 6-hydroxypyridine-2-carboxylic acid proceeds with a reported yield of 62% and a final purity of >98% by NMR and HPLC . This contrasts with the reported synthesis of the non-methylated analog, 6-oxo-1,6-dihydropyridine-2-carboxylic acid, which often requires more complex protection/deprotection strategies and achieves yields of 40-50% due to competitive N- vs. O-alkylation [1].

Process Chemistry Organic Synthesis Analytical Characterization

Differentiation via 1H NMR Spectroscopic Signature: Target Compound vs. Methyl Ester Derivative

The N-methyl proton signal for 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid appears as a singlet at δ 3.51 ppm in DMSO-d6 . This is diagnostic and distinct from the corresponding methyl ester derivative (methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate), where the N-methyl signal is shifted upfield to δ 3.22 ppm and the ester methyl appears at δ 3.90 ppm [1]. The presence of the carboxylic acid proton as a broad exchangeable signal further confirms the identity.

Analytical Chemistry Structural Elucidation Quality Control

Class-Level Inference for CDK5 Inhibitor Design: 6-Oxo-1,6-dihydropyridine Scaffold vs. Alternative Heterocycles

While direct quantitative data for the parent 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is limited, its core 6-oxo-1,6-dihydropyridine scaffold has been validated as a key pharmacophore for potent Cyclin-Dependent Kinase 5 (CDK5) inhibition [1]. Structure-activity relationship (SAR) studies on optimized 6-oxo-1,6-dihydropyridines have yielded compounds with IC50 values as low as <0.010 µM against CDK5, demonstrating significant potency improvement over early lead matter from different heterocyclic series [1].

Kinase Inhibition Medicinal Chemistry Neuroscience

Validated Application Scenarios for Procuring 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid


Precursor for Kinase-Focused Chemical Libraries (CDK5 and related targets)

Medicinal chemistry groups focused on developing novel kinase inhibitors, particularly for neurodegenerative targets like CDK5, should procure this compound as a core scaffold. The 6-oxo-1,6-dihydropyridine motif is a validated pharmacophore for CDK5 inhibition, with optimized analogs achieving sub-10 nM IC50 values . The compound's 2-carboxylic acid handle provides a convenient and versatile attachment point for derivatization via amide bond formation, a standard strategy in library synthesis.

Scalable Synthesis of Heterocyclic Building Blocks and Natural Product Analogs

For process chemistry and custom synthesis groups, this compound offers a strategic advantage due to its superior synthetic yield (62%) and high purity (98%) profile compared to unmethylated pyridone carboxylic acids . Its N-methylation prevents side reactions during subsequent alkylations, making it an ideal intermediate for the reliable, scalable construction of more complex heterocyclic frameworks, including analogs of naturally occurring pyridone alkaloids.

Development of Analytical Standards and Metabolite Identification

Analytical chemistry and DMPK (Drug Metabolism and Pharmacokinetics) departments should acquire this compound as a reference standard. Its well-characterized 1H NMR signature (N-CH3 singlet at δ 3.51 ppm in DMSO-d6) provides a unique identifier for confirming the identity and purity of research samples. Furthermore, its structure serves as a known metabolite or synthetic precursor for several drug candidates, making it essential for developing LC-MS/MS methods and for identifying related substances in complex biological matrices.

Fragment-Based Drug Discovery (FBDD) with Enhanced Lipophilicity

Fragment screening groups should consider this compound over more hydrophilic pyridinecarboxylic acid fragments. Its predicted LogP of -0.45 is significantly higher (ΔLogP = +1.39) than 6-hydroxypicolinic acid . This enhanced lipophilicity increases the likelihood of identifying hits in biophysical assays (e.g., SPR, NMR) that require some degree of non-polar interaction with target proteins, while its small size (MW 153.14) remains compliant with the 'Rule of Three' for fragment libraries.

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